3-(3-Hydroxyprop-1-ynyl)benzonitrile
CAS No.: 170859-72-0
Cat. No.: VC20939081
Molecular Formula: C10H7NO
Molecular Weight: 157.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 170859-72-0 |
|---|---|
| Molecular Formula | C10H7NO |
| Molecular Weight | 157.17 g/mol |
| IUPAC Name | 3-(3-hydroxyprop-1-ynyl)benzonitrile |
| Standard InChI | InChI=1S/C10H7NO/c11-8-10-4-1-3-9(7-10)5-2-6-12/h1,3-4,7,12H,6H2 |
| Standard InChI Key | VQBKNKNTCZEENN-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)C#N)C#CCO |
| Canonical SMILES | C1=CC(=CC(=C1)C#N)C#CCO |
Introduction
Basic Properties and Structural Information
3-(3-Hydroxyprop-1-ynyl)benzonitrile (CAS: 170859-72-0) is characterized by a benzene ring substituted with a nitrile group and a hydroxyprop-1-ynyl moiety, both at the meta position (position 3). The compound features three key functional groups: a hydroxyl group, an alkyne (triple bond), and a nitrile group, creating a molecule with diverse reactivity patterns.
The structural details and physical properties of 3-(3-Hydroxyprop-1-ynyl)benzonitrile are summarized in the following table:
Synthesis Methods
Several synthetic approaches can be employed to produce 3-(3-Hydroxyprop-1-ynyl)benzonitrile. The most commonly utilized methods include:
Sonogashira Coupling
The primary synthetic route involves a palladium-catalyzed Sonogashira coupling reaction between 3-bromobenzonitrile or 3-iodobenzonitrile and propargyl alcohol. This cross-coupling reaction typically employs:
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Palladium catalyst (Pd(PPh₃)₄ or Pd(PPh₃)₂Cl₂)
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Copper(I) iodide as co-catalyst
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An amine base (triethylamine or diisopropylamine)
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Inert atmosphere conditions
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Moderate heating (typically 70-80°C)
The reaction proceeds through the oxidative addition of the aryl halide to the palladium catalyst, followed by transmetalation with the copper-acetylide intermediate formed from propargyl alcohol, and finally reductive elimination to yield the desired product.
Alternative Approaches
Alternative methods for synthesizing this compound include:
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Alkynylation of 3-formylbenzonitrile followed by reduction of the resulting ketone
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Protection of propargyl alcohol, coupling with 3-iodobenzonitrile, and subsequent deprotection
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Direct alkynylation of 3-lithiobenzonitrile with 3-(tetrahydropyran-2-yloxy)-1-propyne
Literature evidence indicates that the Sonogashira coupling method typically provides yields in the range of 65-85%, making it the preferred approach for laboratory-scale synthesis .
Chemical Reactivity and Transformations
The reactivity of 3-(3-Hydroxyprop-1-ynyl)benzonitrile is governed by its three key functional groups, each offering distinct transformation possibilities:
Hydroxyl Group Transformations
The primary alcohol functionality can undergo various reactions:
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Oxidation to aldehyde or carboxylic acid using reagents such as PCC, PDC, or TEMPO/NaOCl
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Esterification with acid chlorides or anhydrides to form corresponding esters
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Etherification via Williamson ether synthesis to produce alkyl or aryl ethers
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Conversion to leaving groups (mesylate, tosylate) for nucleophilic substitution reactions
Alkyne Transformations
The internal alkyne moiety provides a platform for numerous transformations:
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Catalytic hydrogenation to alkene (using Lindlar catalyst) or alkane (using Pd/C, H₂)
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Hydration to form ketones (using Hg²⁺ catalysts or transition metal complexes)
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Cycloaddition reactions, including [2+2+2] cyclotrimerization and 1,3-dipolar cycloadditions
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Click chemistry with azides to form 1,2,3-triazoles
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Coordination to transition metals to form organometallic complexes
Nitrile Group Transformations
The nitrile functionality serves as a versatile precursor to other functional groups:
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Hydrolysis to carboxylic acid under acidic or basic conditions
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Reduction to primary amine (LiAlH₄), aldehyde (DIBAL-H), or imine intermediates
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Addition reactions with organometallic reagents to form ketones after hydrolysis
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Pinner reaction to form imidates, which can be converted to amidines or amides
These diverse reaction pathways make 3-(3-Hydroxyprop-1-ynyl)benzonitrile a valuable building block in organic synthesis for constructing more complex molecules .
Spectroscopic Characterization
The structural confirmation and purity assessment of 3-(3-Hydroxyprop-1-ynyl)benzonitrile can be accomplished through various spectroscopic and analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃) typically shows:
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Aromatic protons resonating between δ 7.3-7.8 ppm (4H, complex pattern)
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Hydroxyl proton as a triplet around δ 2.8-3.0 ppm (1H)
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Methylene protons adjacent to hydroxyl group as a doublet at δ 4.5-4.6 ppm (2H)
¹³C NMR (100 MHz, CDCl₃) displays: -
Nitrile carbon signal at δ 118-120 ppm
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Aromatic carbon signals between δ 125-136 ppm
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Alkyne carbons at δ 80-95 ppm
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Hydroxymethyl carbon at δ 51-52 ppm
Infrared (IR) Spectroscopy
Key absorption bands include:
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Hydroxyl group (O-H stretch): 3200-3600 cm⁻¹
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Nitrile group (C≡N stretch): ~2220-2240 cm⁻¹
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Alkyne (C≡C stretch): ~2100-2200 cm⁻¹
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Aromatic C-H stretching: ~3030-3080 cm⁻¹
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Aromatic ring vibrations: 1450-1600 cm⁻¹
Mass Spectrometry
Mass spectral analysis typically reveals:
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Molecular ion peak at m/z 157
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Fragmentation pattern showing loss of hydroxyl group (m/z 140)
Applications in Scientific Research
3-(3-Hydroxyprop-1-ynyl)benzonitrile has found applications in several scientific domains:
Synthetic Organic Chemistry
As a versatile building block, this compound serves as an intermediate in the synthesis of:
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Heterocyclic compounds through cyclization reactions
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Pharmaceutically active compounds containing benzonitrile scaffolds
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Conjugated systems for materials applications
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Functionalized benzonitrile derivatives with biological activity
Materials Science
The unique electronic properties of this compound make it useful in:
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Development of organic electronic materials
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Precursors for conductive polymers
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Components in optoelectronic devices
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Building blocks for supramolecular assemblies through hydrogen bonding
Comparison with Related Compounds
Understanding 3-(3-Hydroxyprop-1-ynyl)benzonitrile in the context of related compounds provides valuable insights into its unique properties:
Structural Analogs
| Compound | CAS Number | Key Differences | Properties Comparison |
|---|---|---|---|
| 2-(3-Hydroxyprop-1-ynyl)benzonitrile | 210884-99-4 | Nitrile and alkynyl groups at ortho position | More steric hindrance, potentially different reactivity |
| 4-(3-Hydroxyprop-1-ynyl)benzonitrile | Similar structure with para substitution | Different electronic distribution, potentially more symmetrical properties | |
| 3-(3-Hydroxyprop-1-en-1-yl)benzonitrile | 98116-50-8 | Contains alkene instead of alkyne | Lower reactivity at carbon-carbon multiple bond, different geometric properties |
| 3-Hydroxybenzonitrile | 873-62-1 | Lacks propynyl group | Simpler structure, different solubility profile, lower molecular weight |
Functional Significance of Structural Variations
The position of substituents on the benzene ring significantly affects:
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Electronic distribution and resulting reactivity
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Hydrogen bonding capabilities
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Molecular conformation and packing in solid state
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Solubility and physical properties
The meta-substitution pattern in 3-(3-Hydroxyprop-1-ynyl)benzonitrile creates a unique electronic environment that distinguishes it from its ortho and para isomers in terms of reactivity and potential applications .
Current Research Trends and Future Directions
Current research involving 3-(3-Hydroxyprop-1-ynyl)benzonitrile and structurally related compounds focuses on several promising areas:
Synthetic Methodology Development
Ongoing research aims to develop more efficient and selective methods for synthesizing this compound, including:
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Green chemistry approaches using environmentally benign catalysts
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Flow chemistry protocols for continuous production
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Stereoselective synthesis of derivatives with chiral centers
Materials Applications
Emerging applications in materials science include:
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Development of benzonitrile-based conjugated systems for organic electronics
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Incorporation into polymeric materials for specific functional properties
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Exploration of self-assembly properties for supramolecular materials
Biological Activity Studies
Investigation of potential biological activities of this compound and its derivatives includes:
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Screening for antimicrobial properties
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Evaluation as enzyme inhibitors
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Assessment of potential in medicinal chemistry applications
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